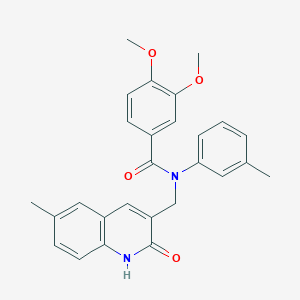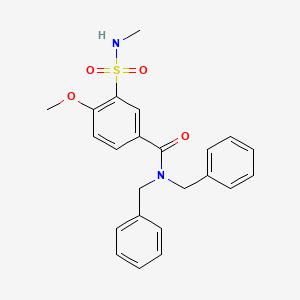
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of the PI3K/Akt/mTOR pathway. Furthermore, studies have shown that this compound can induce the expression of various genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide in laboratory experiments is its potent anti-cancer properties. This compound has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using this compound in laboratory experiments is its complex synthesis method, which may limit its availability for research.
Orientations Futures
There are many potential future directions for the use of N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide in research. One potential direction is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Further research is needed to fully explore the potential applications of this compound in these areas.
Méthodes De Synthèse
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide is synthesized through a multi-step process starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with N-methylsulfamoyl chloride in the presence of a base to form N-methylsulfamoyl-4-methoxybenzamide. Finally, this compound is obtained through the reaction of N-methylsulfamoyl-4-methoxybenzamide with benzyl chloride in the presence of a base.
Applications De Recherche Scientifique
N,N-dibenzyl-4-methoxy-3-(N-methylsulfamoyl)benzamide has been studied extensively for its potential applications in various fields of research. One of the main areas of research for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N,N-dibenzyl-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-24-30(27,28)22-15-20(13-14-21(22)29-2)23(26)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGXMCJDHHXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

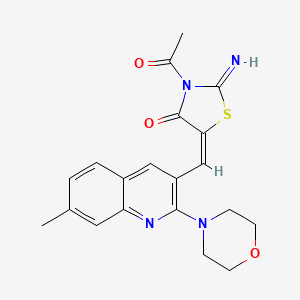

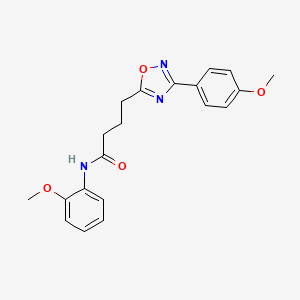
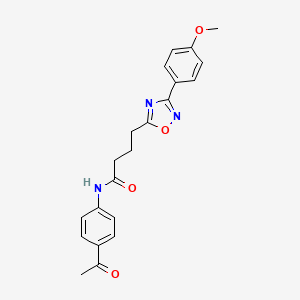
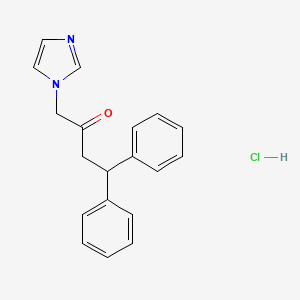
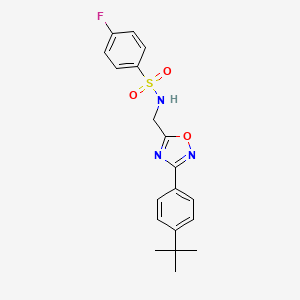
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
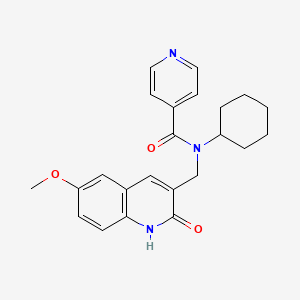
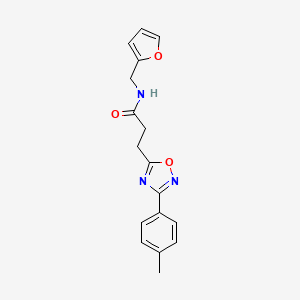
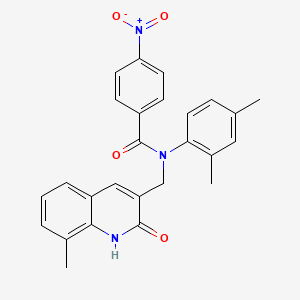
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
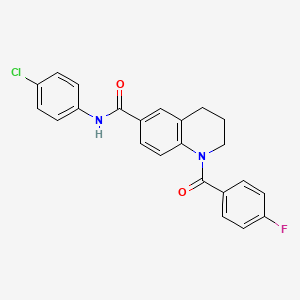
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
